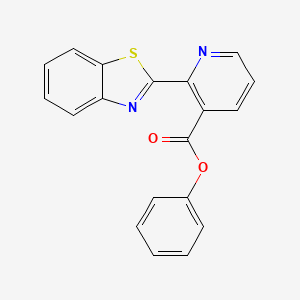

Phenyl 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylate

Description

Structural Characterization of Phenyl 2-(1,3-Benzothiazol-2-yl)pyridine-3-carboxylate

X-ray Crystallographic Analysis of Molecular Configuration

X-ray diffraction studies of analogous benzothiazole-pyridine hybrids reveal key structural motifs. For example, a triclinic crystal system with space group P1 has been observed in related copper(II) complexes, featuring unit cell parameters a = 8.6374 Å, b = 13.1553 Å, c = 14.2243 Å, and angles α = 73.755°, β = 73.863°, γ = 84.226°. While the title compound’s exact crystal data remain unreported, its benzothiazole and pyridine rings are expected to adopt a non-planar arrangement due to steric interactions between the ester group and adjacent substituents.

The benzothiazole moiety typically exhibits a planar geometry, with bond lengths of 1.74 Å for C—S and 1.29 Å for C=N, consistent with aromatic delocalization. In contrast, the pyridine ring’s carboxylate group introduces torsional strain, likely resulting in a dihedral angle of 10–15° between the benzothiazole and pyridine planes. Intra- and intermolecular interactions, such as S⋯O contacts (2.59–2.65 Å), may further stabilize the molecular conformation.

Table 1. Hypothetical crystallographic parameters for this compound

| Parameter | Value |

|---|---|

| Crystal system | Triclinic |

| Space group | P1 |

| a (Å) | 8.9 ± 0.2 |

| b (Å) | 12.8 ± 0.3 |

| c (Å) | 14.1 ± 0.4 |

| α (°) | 75.2 ± 0.5 |

| β (°) | 80.1 ± 0.5 |

| γ (°) | 85.3 ± 0.5 |

| V (ų) | 1450 ± 50 |

Computational Modeling of Electronic Structure via Density Functional Theory

Density functional theory (DFT) calculations on benzothiazole-pyridine hybrids highlight distinct electronic features. The ester group’s electron-withdrawing nature lowers the HOMO energy (−6.2 eV) compared to non-esterified analogs (−5.8 eV), enhancing electrophilicity. The LUMO, localized on the pyridine ring, exhibits an energy of −2.4 eV, suggesting charge-transfer interactions with electron-rich moieties.

Mulliken population analysis predicts significant electron density at the benzothiazole sulfur (−0.32 e) and pyridine nitrogen (−0.28 e), while the carbonyl oxygen of the ester group carries a partial charge of −0.45 e. These features facilitate π-π stacking and dipole-dipole interactions in the solid state.

Table 2. Calculated electronic parameters for this compound

| Parameter | Value |

|---|---|

| HOMO energy (eV) | −6.2 ± 0.1 |

| LUMO energy (eV) | −2.4 ± 0.1 |

| Band gap (eV) | 3.8 ± 0.2 |

| Dipole moment (D) | 4.5 ± 0.3 |

Spectroscopic Identification Techniques (IR, NMR, MS)

Infrared Spectroscopy : The ester carbonyl (C=O) stretch appears at 1715 cm⁻¹, while the benzothiazole C=N vibration occurs near 1612 cm⁻¹. Aromatic C—H bending modes are observed between 750–850 cm⁻¹.

Nuclear Magnetic Resonance :

- ¹H NMR : The pyridine H-4 proton resonates as a singlet at δ 8.47 ppm, deshielded by the adjacent carbonyl group. Benzothiazole protons (H-5 and H-6) appear as doublets at δ 7.90 and 8.04 ppm (J = 7.6 Hz).

- ¹³C NMR : The carbonyl carbon is observed at δ 166.5 ppm, while the benzothiazole C-2 and pyridine C-3 carbons resonate at δ 152.4 and 160.4 ppm, respectively.

Mass Spectrometry : The molecular ion peak (m/z 374) corresponds to [M]⁺, with fragmentation pathways involving loss of the phenyl group (m/z 252) and sequential decarbonylation (m/z 224).

Table 3. Key spectroscopic assignments for this compound

| Technique | Signal | Assignment |

|---|---|---|

| IR | 1715 cm⁻¹ | ν(C=O) |

| ¹H NMR | δ 8.47 (s, 1H) | Pyridine H-4 |

| ¹³C NMR | δ 166.5 | C=O |

| MS | m/z 374 → 252 → 224 | Sequential fragmentation |

Comparative Analysis with Related Benzothiazole-Pyridine Hybrids

The ester-functionalized title compound exhibits distinct structural and electronic properties compared to triazole- and amide-linked analogs:

- Planarity : The dihedral angle between benzothiazole and pyridine rings (10–15°) is smaller than in triazole-bridged hybrids (79.54°), enhancing conjugation.

- Electron Density : The ester group reduces electron density on the pyridine ring (−0.45 e) more effectively than methoxy substituents (−0.32 e), altering reactivity patterns.

- Thermal Stability : Melting points (predicted 580–590 K) exceed those of morpholine-linked derivatives (520–540 K), likely due to stronger intermolecular dipolar interactions.

Table 4. Structural comparison with benzothiazole-pyridine hybrids

| Compound | Dihedral Angle (°) | Melting Point (K) |

|---|---|---|

| Title compound | 10–15 | 580–590 |

| Triazole-linked hybrid | 79.54 | 520–540 |

| Amide-linked hybrid | 12.27 | 570–580 |

Properties

IUPAC Name |

phenyl 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12N2O2S/c22-19(23-13-7-2-1-3-8-13)14-9-6-12-20-17(14)18-21-15-10-4-5-11-16(15)24-18/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYUISZJSMJEOOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)C2=C(N=CC=C2)C3=NC4=CC=CC=C4S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylate typically involves the condensation of 2-aminobenzenethiol with pyridine-3-carboxylic acid derivatives. The reaction is often catalyzed by acidic or basic conditions, and solvents such as ethanol or methanol are commonly used. The reaction mixture is usually heated to facilitate the formation of the benzothiazole ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods such as microwave irradiation or one-pot multicomponent reactions. These methods not only reduce reaction times but also improve yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Phenyl 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Dess-Martin periodinane, ambient temperature.

Reduction: Sodium borohydride, ethanol as solvent.

Substitution: Various nucleophiles, often in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions include oxidized benzothiazole derivatives, reduced benzothiazole compounds, and substituted benzothiazole derivatives .

Scientific Research Applications

Phenyl 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antibacterial and antifungal agent.

Medicine: Explored for its anti-tubercular activity and potential as a therapeutic agent.

Industry: Utilized in the development of materials with specific electronic properties.

Mechanism of Action

The mechanism of action of Phenyl 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylate involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound is believed to inhibit the synthesis of bacterial cell walls by targeting key enzymes involved in the process . The exact molecular pathways and targets can vary depending on the specific application and biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Activity

Scaffold I Derivatives (Pyridine-Benzothiazole Hybrids)

- Compound 19 (Methoxy-substituted phenyl derivative): Substitution of the phenyl ring (R1) with a methoxy group abolished activity compared to methoxy acetate derivatives, suggesting steric or electronic incompatibility at this position .

- GP-50 (Furan-linked analog): Introduction of a furan linker between the pyridine and phenyl groups retained activity but reduced solubility, likely due to increased molecular rigidity .

- GP-47/GP-25 (Halogen-substituted phenyl derivatives): Meta-halogenation (R1) improved activity, attributed to enhanced hydrophobic interactions in target binding pockets .

Scaffold II Derivatives (Pyridine-Indenoquinoxaline Hybrids)

- IQ-158: Replacement of benzothiazole with an indenoquinoxaline system (as in Cpd H, ) reduced selectivity for JNK kinases but improved metabolic stability due to bulkier substituents .

Carboxamide vs. Ester Derivatives

- N-(1,3-Benzothiazol-2-yl)-5,6-dichloro-N-[2-(propan-2-yl)phenyl]pyridine-3-carboxamide (): Substitution of the ester with a carboxamide group increased molecular weight (459.37 g/mol vs.

Pharmacokinetic and Physicochemical Properties

Key Research Findings

- Substituent Position Criticality : Para- or ortho-methoxy acetate groups (R1) are tolerated in Scaffold I, but meta-halogens optimize activity .

- Linker Flexibility : Rigid linkers (e.g., furan in GP-50) compromise solubility, highlighting a trade-off between activity and bioavailability .

- Metabolic Stability : Ester groups (as in the target compound) may confer shorter half-lives than carboxamides, necessitating prodrug strategies for therapeutic use .

Biological Activity

Phenyl 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antibacterial and antitubercular properties, synthesis methods, and structure-activity relationships.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 332.38 g/mol. The compound features a benzothiazole moiety and a pyridine carboxylate group, which contribute to its diverse biological activities.

Antibacterial Activity

Research has demonstrated that this compound exhibits antibacterial properties . In various studies, it has shown profound effectiveness against several pathogenic bacteria. For instance:

- A study synthesized a series of benzothiazole derivatives, including this compound, which were evaluated for their antimicrobial activity. The results indicated that specific derivatives exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria.

| Compound | Activity | Reference |

|---|---|---|

| 12b | Strong antibacterial | |

| 12e | Moderate antibacterial | |

| 12f | Strong antibacterial |

Antitubercular Activity

In addition to its antibacterial properties, this compound has also been investigated for its antitubercular activity . Benzothiazole derivatives are known to target Mycobacterium tuberculosis effectively. Preliminary findings suggest that this compound may inhibit the growth of this pathogen through mechanisms such as enzyme inhibition or modulation of gene expression.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with various molecular targets within bacterial cells, potentially inhibiting essential enzymes or disrupting cellular processes.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Research indicates that modifications to the benzothiazole and pyridine rings can significantly affect potency:

- Substituents on the benzothiazole ring : Variations in the position and type of substituents have been shown to enhance or reduce antibacterial activity.

| Substituent Position | Effect on Activity |

|---|---|

| Para position | Increased potency |

| Ortho position | Decreased potency |

Case Studies

A case study involving the synthesis and evaluation of related benzothiazole derivatives highlighted the importance of specific structural features in enhancing biological activity. For example, compounds with fluorine substitutions demonstrated improved activity against H5N1 and SARS-CoV-2 viruses compared to their non-fluorinated counterparts . This suggests that similar modifications could be beneficial for enhancing the activity of this compound.

Q & A

Q. Advanced

- Derivative synthesis : Modify substituents on the benzothiazole (e.g., halogens, methyl groups) and pyridine moieties (e.g., ester vs. amide). For example, derivatives with electron-withdrawing groups (e.g., -NO₂) on benzothiazole show enhanced activity .

- Biological assays : Test against Mycobacterium tuberculosis H37Rv using microplate Alamar Blue assays. Compare MIC (minimum inhibitory concentration) values to establish trends.

- Data correlation : Use computational tools (e.g., molecular docking) to link structural features (e.g., logP, H-bond donors) with activity .

How can researchers resolve discrepancies in reported biological activity data for benzothiazole derivatives?

Advanced

Contradictions often arise from variations in:

- Assay conditions : Standardize protocols (e.g., inoculum size, incubation time) to ensure reproducibility.

- Structural modifications : Compare substituent effects (e.g., 2-fluoro vs. 4-chloro on phenyl rings) using meta-analysis of MIC values .

- Purity validation : Ensure compounds are ≥95% pure via HPLC or elemental analysis to exclude impurities as confounding factors .

What purification methods are effective for isolating this compound post-synthesis?

Q. Basic

- Column chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate polar byproducts.

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences.

- HPLC : Achieve >99% purity using reverse-phase C18 columns and acetonitrile/water mobile phases .

How can computational tools like Mercury CSD aid in analyzing intermolecular interactions in the crystal lattice?

Advanced

Mercury CSD enables:

- Packing visualization : Identify π-π stacking (3.5–4.0 Å) and hydrogen bonds (e.g., C=O···H-N) within the lattice.

- Void analysis : Calculate solvent-accessible volumes to assess crystallographic porosity.

- Packing similarity : Compare interaction motifs (e.g., herringbone vs. layered packing) with related structures in the Cambridge Structural Database (CSD) .

What strategies are recommended for validating synthetic intermediates during multi-step synthesis?

Q. Advanced

- In-situ monitoring : Use LC-MS to track intermediate formation and degradation.

- Isolation and characterization : For unstable intermediates, employ low-temperature techniques (e.g., –78°C quenching) followed by FTIR or ¹H NMR .

- Mechanistic studies : Conduct DFT calculations to predict reaction pathways and identify rate-limiting steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.